molecular formula C13H13NO3 B3372499 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester CAS No. 92029-41-9

2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B3372499
CAS No.: 92029-41-9
M. Wt: 231.25 g/mol
InChI Key: NQPSUHIEFYILTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a p-tolyl group (a benzene ring with a methyl group) attached to the oxazole ring, and an ethyl ester functional group at the 4-position of the oxazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.

    Solvent: Common solvents include ethanol or dichloromethane.

    Catalysts: Bases like sodium ethoxide or potassium carbonate are often used to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Oxazole-4-carboxylic acid derivatives.

    Reduction: Oxazole-4-carbinol or oxazole-4-carbaldehyde.

    Substitution: Halogenated oxazole derivatives.

Scientific Research Applications

2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The p-tolyl group can enhance lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Oxazole-4-carboxylic acid ethyl ester: Lacks the p-tolyl group, resulting in different chemical and biological properties.

    2-Phenyl-oxazole-4-carboxylic acid ethyl ester: Contains a phenyl group instead of a p-tolyl group, affecting its reactivity and applications.

    2-Methyl-oxazole-4-carboxylic acid ethyl ester: The presence of a methyl group at the 2-position alters its chemical behavior.

Uniqueness

2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester is unique due to the combination of the p-tolyl group and the oxazole ring, which imparts specific chemical reactivity and potential biological activity. The ethyl ester functional group also contributes to its versatility in synthetic applications.

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPSUHIEFYILTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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